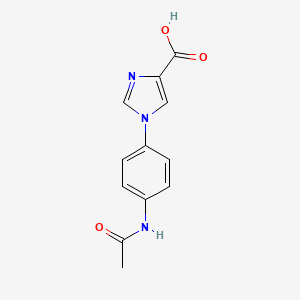

1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, also known as AICA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AICA is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms. AICA has been studied for its ability to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates metabolism and cell growth.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Continuous Flow Synthesis

1H-4-aryl imidazoles, including derivatives similar to 1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, are synthesized using a high-temperature/high-pressure continuous flow method. This technique is crucial for the synthesis of NS5A inhibitors, with Daclatasvir being a prominent example (Carneiro et al., 2015).

Coordination Polymer Construction

Imidazole-based multi-carboxylate ligands, including those structurally related to 1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, are employed to create various coordination polymers with metals like Sr(II) and Cd(II). These polymers demonstrate unique architectures and potential in materials science (Guo et al., 2013).

Electrosynthesis and Electrochemical Applications

The electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the oxidation of substances like ascorbic acid and adrenaline has been reported. This showcases the potential of imidazole derivatives in sensor technology and electrochemical analysis (Nasirizadeh et al., 2013).

Crystallography and Material Sciences

- One-Dimensional Coordination Polymer: A one-dimensional coordination polymer incorporating a derivative of imidazole-4,5-dicarboxylic acid, a compound similar to 1-(4-acetamidophenyl)-1H-imidazole-4-carboxylic acid, has been synthesized. This study adds to the understanding of coordination polymers and their potential applications in material sciences (Liu et al., 2018).

Medicinal Chemistry

- Synthesis of Imidazole Derivatives for Antimicrobial Activity: 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, a structurally related compound, has been utilized as a starting material for synthesizing novel pyridazinones, thiazoles derivatives, and other heterocycles, demonstrating the importance of imidazole derivatives in medicinal chemistry and drug discovery (El-Hashash et al., 2014).

Propriétés

IUPAC Name |

1-(4-acetamidophenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8(16)14-9-2-4-10(5-3-9)15-6-11(12(17)18)13-7-15/h2-7H,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLBDIWZHNQQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)